1,1,1-Trifluorobutan-2-ol
Overview
Description
1,1,1-Trifluorobutan-2-ol is an organofluorine compound with the molecular formula C₄H₇F₃O. It is a clear, colorless liquid with a density of 1.166 g/cm³ and a molecular weight of 128.09 g/mol . This compound is known for its unique chemical properties due to the presence of three fluorine atoms, which significantly influence its reactivity and applications.
Scientific Research Applications
1,1,1-Trifluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: This compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Safety and Hazards
1,1,1-Trifluorobutan-2-ol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
1,1,1-Trifluorobutan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired alcohol . Industrial production methods may involve more complex processes, including catalytic hydrogenation of trifluoromethyl ketones or other fluorinated intermediates.
Chemical Reactions Analysis
1,1,1-Trifluorobutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,1,1-trifluorobutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1,1,1-trifluorobutane using strong reducing agents such as lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorobutan-2-ol is primarily influenced by its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or altering the conformation of proteins, thereby affecting biochemical pathways .
Comparison with Similar Compounds
1,1,1-Trifluorobutan-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoroethanol: Similar in structure but with a shorter carbon chain, making it less lipophilic.
1,1,1-Trifluoropropan-2-ol: Has one less carbon atom, resulting in different reactivity and applications.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with distinct properties due to the position of the fluorine atoms .
This compound stands out due to its unique balance of hydrophilicity and lipophilicity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1,1,1-trifluorobutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNUWSYEJOUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962892 | |
Record name | 1,1,1-Trifluorobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-36-7 | |
Record name | 1,1,1-Trifluorobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trifluorobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.